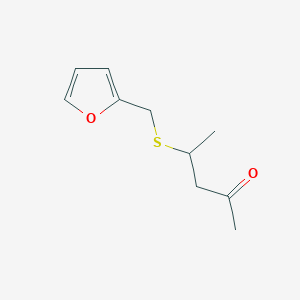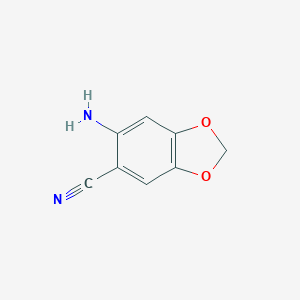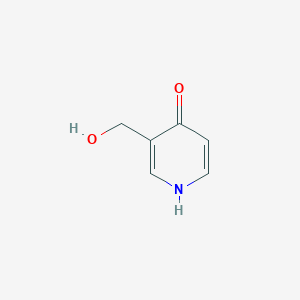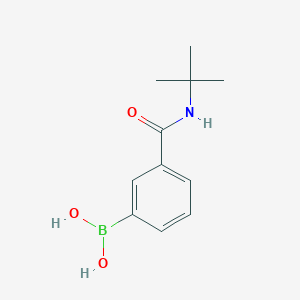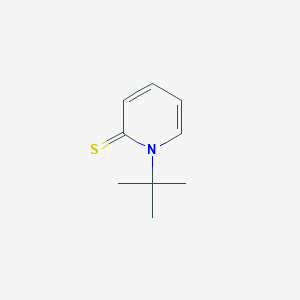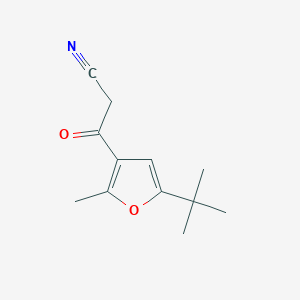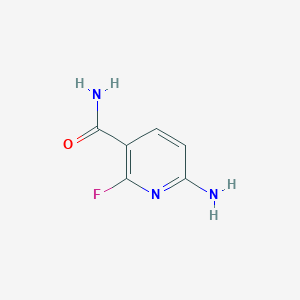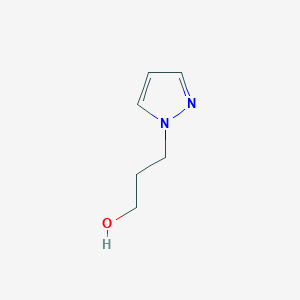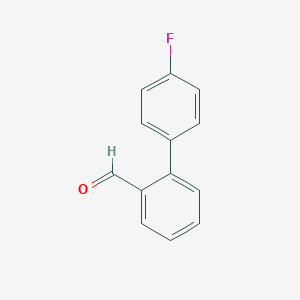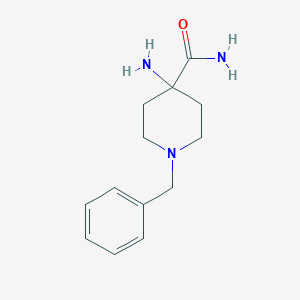![molecular formula C8H6F3NO3 B067092 [3-ニトロ-5-(トリフルオロメチル)フェニル]メタノール CAS No. 180146-66-1](/img/structure/B67092.png)
[3-ニトロ-5-(トリフルオロメチル)フェニル]メタノール
概要
説明
[3-Nitro-5-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH) at the benzylic position. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
科学的研究の応用
Chemistry: [3-Nitro-5-(trifluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for designing molecules with specific properties .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
作用機序
Target of Action
The primary targets of [3-Nitro-5-(trifluoromethyl)phenyl]methanol are currently unknown. This compound is a derivative of the trifluoromethyl group, which is found in many FDA-approved drugs . Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities . .
Mode of Action
As a derivative of the trifluoromethyl group, it may interact with its targets in a similar manner to other trifluoromethyl-containing compounds . .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse pharmacological activities of trifluoromethyl-containing compounds , this compound may have a wide range of potential effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol typically involves the nitration of 5-(trifluoromethyl)benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: [3-Nitro-5-(trifluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2/Pd-C, Fe/HCl
Substitution: PBr3, SOCl2, NaOH
Major Products Formed:
Oxidation: 3-Nitro-5-(trifluoromethyl)benzaldehyde, 3-Nitro-5-(trifluoromethyl)benzoic acid
Reduction: 3-Amino-5-(trifluoromethyl)phenylmethanol
Substitution: 3-Nitro-5-(trifluoromethyl)benzyl bromide, 3-Nitro-5-(trifluoromethyl)benzyl chloride
類似化合物との比較
- 3-Nitro-5-(trifluoromethyl)benzoic acid
- 3-Nitro-5-(trifluoromethyl)benzaldehyde
- 3-Amino-5-(trifluoromethyl)phenylmethanol
Comparison: Compared to its analogs, [3-Nitro-5-(trifluoromethyl)phenyl]methanol offers a unique combination of functional groups that provide distinct reactivity and stability. The presence of both nitro and trifluoromethyl groups enhances its versatility in chemical synthesis and potential biological activity .
特性
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIIHVBSVSJXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
